Home > Products > Screening Compounds P110173 > 4-Bromo-1-(difluoromethoxy)isoquinoline
4-Bromo-1-(difluoromethoxy)isoquinoline - 2089319-24-2

4-Bromo-1-(difluoromethoxy)isoquinoline

Catalog Number: EVT-2966881
CAS Number: 2089319-24-2
Molecular Formula: C10H6BrF2NO
Molecular Weight: 274.065
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds are formed by treating 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines with bromine and methanol. The reaction proceeds with high stereoselectivity, favoring the 1,4-cis and 3,4-trans configurations. []

Relevance: This class of compounds shares the core isoquinoline structure with 4-Bromo-1-(difluoromethoxy)isoquinoline, both featuring a bromine substituent at the 4-position. The variations in substituents at positions 1, 2, and 3 highlight the diverse chemical space accessible through modifications of the isoquinoline scaffold. []

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

Compound Description: This compound belongs to a series of spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones designed as novel aldose reductase inhibitors. This particular derivative, with bromine and fluorine substitutions on the phenyl ring, exhibits exceptional oral potency in inhibiting diabetic complications in rat models. []

Relevance: While sharing the isoquinoline core with 4-Bromo-1-(difluoromethoxy)isoquinoline, this compound exemplifies how incorporating the isoquinoline motif into a spirocyclic framework with distinct substituents can lead to potent biological activity in a different therapeutic area. []

α-(4-Bromo-isoquinolin-1-yl)-propenones

Compound Description: These compounds are synthesized via a tandem reaction involving 2-alkynylbenzaldoximes, propargylic alcohols, and bromine. The reaction proceeds through the formation of 4-bromo-isoquinoline-N-oxides, which subsequently react with carbocation intermediates derived from propargylic alcohols. []

Relevance: This class of compounds, specifically the "4-Bromo-isoquinolin-1-yl" moiety, directly aligns with the structure of 4-Bromo-1-(difluoromethoxy)isoquinoline. Both share the 4-bromoisoquinoline core, highlighting the significance of this structural motif in synthetic chemistry. []

4-Bromo-1-chloroisoquinoline

Compound Description: This compound serves as a key intermediate in the synthesis of a B-Raf kinase inhibitor. It undergoes a palladium-catalyzed Negishi coupling reaction to form a bi-isoquinoline derivative, which is further modified to obtain the target inhibitor. []

Relevance: This compound is structurally very similar to 4-Bromo-1-(difluoromethoxy)isoquinoline. Both share the 4-bromoisoquinoline core structure, differing only in the substituent at the 1-position. This similarity highlights the versatility of the 4-bromoisoquinoline scaffold for developing kinase inhibitors. []

4-Bromo-1,8-naphthalenedicarboximide Derivatives

Compound Description: Two specific brominated derivatives of 4-amino-N-butyl-1,8-naphthalenedicarboximide are discussed, with variations in the substituents and their spatial orientation influencing their properties. These compounds are notable for their antiviral activity. []

Relevance: These compounds are structurally related to 4-Bromo-1-(difluoromethoxy)isoquinoline through their shared use of a bromo-substituted aromatic system as a key structural element. Both exemplify the importance of halogenated aromatic compounds in medicinal chemistry. []

1-Cyclopropyl-4-oxo-7-bromine-8-difluoromethoxy-1,4-dihydro-quinoline-3-nonanoic Acid-Ethyl Ester

Compound Description: This compound is synthesized through a multi-step process starting from 2,4-dibromo-3-difluoromethoxy ethyl benzoylacetate. The synthesis involves several intermediates and reactions, ultimately leading to the target compound, which is structurally similar to quinoline antibiotics. []

Relevance: While not a direct analog, this compound exhibits structural similarities to 4-Bromo-1-(difluoromethoxy)isoquinoline, particularly the presence of bromine and a difluoromethoxy group on the aromatic ring. This highlights the broader use of these functional groups in medicinal chemistry. []

4- and 5-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones

Compound Description: This series of compounds was synthesized and evaluated for antineoplastic activity. Substitutions at the 4- and 5-positions of the isoquinoline ring were explored, with some derivatives demonstrating promising activity against leukemia in mice. []

Relevance: This research emphasizes the importance of the isoquinoline core, also present in 4-Bromo-1-(difluoromethoxy)isoquinoline, as a scaffold for developing antitumor agents. The diverse substitutions at different positions of the isoquinoline ring underscore the potential for tailoring biological activity within this chemical class. []

6-(Isonicotinamido)picolinamide Derivatives

Compound Description: These compounds, designed based on the bioisosterism principle using cyproflanilide as a lead, exhibit notable insecticidal activity against various pests. Substitutions on the phenyl ring significantly influenced their potency, with some derivatives showing superior activity compared to the lead compound. []

Relevance: These compounds highlight the broader relevance of halogenated aromatic compounds, similar to 4-Bromo-1-(difluoromethoxy)isoquinoline, in pesticide development. The presence of a bromo and a difluoromethoxy group on the phenyl ring, found in both these compounds and the target compound, suggests a potential role of these functionalities in pest control agents. []

Overview

4-Bromo-1-(difluoromethoxy)isoquinoline is an organic compound characterized by the presence of a bromine atom, a difluoromethoxy group, and an isoquinoline structure. This compound is part of the isoquinoline family, which includes various nitrogen-containing heterocycles that exhibit significant biological activity. The difluoromethoxy substituent enhances its chemical properties and potential applications in medicinal chemistry.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a brominated isoquinoline derivative. Isoquinolines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The introduction of bromine and difluoromethoxy groups may modify these properties, making them suitable for targeted therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4-Bromo-1-(difluoromethoxy)isoquinoline can be achieved through several methods, with the most notable being:

  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions, such as Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This method is efficient for introducing bromine into the isoquinoline framework.
  • Intramolecular Cyclization: A method involving the use of o-alkynyl benzyl azide under palladium catalysis has been reported. This process involves intramolecular cyclization to yield various isoquinoline derivatives .

Technical Details

For instance, one specific synthesis route includes reacting 2-(4-anisole) ethynyl benzyl azide with a palladium bromide catalyst in acetic acid at elevated temperatures (80 °C) for extended periods (up to 20 hours). The reaction mixture is then subjected to extraction and purification steps to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular formula of 4-Bromo-1-(difluoromethoxy)isoquinoline is C10H7BrF2NC_{10}H_7BrF_2N, indicating the presence of bromine, difluoromethoxy, and nitrogen within its structure. The compound features an isoquinoline core with a bromine atom at the 4-position and a difluoromethoxy group at the 1-position.

Data

  • Molecular Weight: 265.09 g/mol
  • IUPAC Name: 4-bromo-1-(difluoromethoxy)isoquinoline
  • Canonical SMILES: C1=CC2=C(C=C1Br)N=C(C=C2)OC(F)(F)C
Chemical Reactions Analysis

Reactions

4-Bromo-1-(difluoromethoxy)isoquinoline can undergo several types of chemical reactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form other derivatives.
  • Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura reaction to synthesize more complex structures.

Technical Details

Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions and potassium permanganate for oxidation processes. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.

Mechanism of Action

The mechanism of action for 4-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific biological targets. The presence of the bromine atom may enhance its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules, which could lead to inhibition or modulation of enzyme activity or receptor binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Melting Point: Specific melting point data are not widely reported but can be inferred from similar compounds.

Chemical Properties

  • Solubility: Likely soluble in organic solvents due to its aromatic nature.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can provide detailed insights into its structure and purity .

Applications

4-Bromo-1-(difluoromethoxy)isoquinoline has potential applications in:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound in drug discovery targeting various diseases.
  • Biological Research: Its unique properties make it valuable for studying biochemical pathways and interactions within cells.
Introduction to 4-Bromo-1-(difluoromethoxy)isoquinoline in Contemporary Medicinal Chemistry

Historical Context and Discovery of Isoquinoline Derivatives in Drug Discovery

Isoquinoline derivatives constitute a historically significant class of nitrogen-containing heterocyclic compounds that have evolved from natural product alkaloids to synthetically optimized drug candidates. The unsubstituted isoquinoline nucleus was first identified in coal tar and later isolated as a structural component of numerous bioactive alkaloids like papaverine and morphine. These early discoveries revealed the intrinsic pharmacological potential of the isoquinoline scaffold, driving systematic medicinal chemistry exploration over decades [4]. The development of 4-Bromo-1-(difluoromethoxy)isoquinoline represents a contemporary advancement in this lineage, emerging from targeted structural modifications aimed at enhancing drug-like properties. This compound exemplifies modern strategies where halogen and fluorinated alkoxy groups are deliberately incorporated into privileged scaffolds to fine-tune bioactivity and physicochemical profiles [1] [3].

The therapeutic trajectory of isoquinolines spans diverse areas, including central nervous system disorders, infectious diseases, and cancer therapeutics. Historically, synthetic methodologies constrained the structural diversity of accessible derivatives. However, innovations in transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and cascade cyclization reactions since the early 2000s enabled efficient decoration of the isoquinoline core at previously inaccessible positions, such as C-1 and C-4 . This methodological revolution facilitated the rational design and synthesis of 4-Bromo-1-(difluoromethoxy)isoquinoline, allowing medicinal chemists to strategically exploit bromine as a versatile synthetic handle for further derivatization while leveraging the difluoromethoxy group’s metabolic stability [7]. The compound’s emergence aligns with the broader renaissance in isoquinoline chemistry documented between 2021–2023, where over 20 novel synthetic routes to functionalized derivatives were reported, underscoring its relevance in modern drug discovery campaigns [7].

Structural Uniqueness of Difluoromethoxy and Bromo Substituents in Epigenetic and Kinase Modulation

The strategic incorporation of both bromine and difluoromethoxy substituents on the isoquinoline scaffold confers distinct physicochemical and biological properties crucial for targeting epigenetic enzymes and kinases. The bromine atom at the C-4 position serves dual roles: it acts as a potent electron-withdrawing group influencing the ring’s electron density, and provides a synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., conversion to boronic acids or direct arylation). This facilitates rapid diversification into analogs for structure-activity relationship (SAR) studies [1] [5]. Concurrently, the difluoromethoxy group (-OCF₂H) at C-1 enhances metabolic stability by resisting cytochrome P450-mediated dealkylation—a common vulnerability of simple methoxy groups—while maintaining similar steric demands. The fluorine atoms create a strong dipole moment (σₚ = 0.39) that influences binding interactions with target proteins [5].

Empirical and computational studies reveal how these substituents collectively modulate key parameters:

  • Lipophilicity (LogP): The bromine atom increases hydrophobicity (π = 0.86), facilitating membrane permeation, while the polar -OCF₂H group (π = -0.38) provides a counterbalance, preventing excessive lipid accumulation. The experimental XLogP3 value of 3.0 optimizes bioavailability [5].
  • Electron Distribution: Bromine’s -I effect withdraws electron density from the pyridine ring, enhancing hydrogen-bond acceptor capacity at N-2. This is critical for forming bidentate interactions with kinase hinge regions (e.g., ATP-binding sites).
  • Stereoelectronic Effects: The difluoromethoxy group’s conformationally rigid O-CF₂ bond angle (∼110°) sterically blocks metabolic oxidation at C-1 while its electron-withdrawing nature acidifies adjacent protons, enabling selective deprotonation for further functionalization [5] [7].

Table 1: Physicochemical Properties of 4-Bromo-1-(difluoromethoxy)isoquinoline

PropertyValueBiological Implication
Molecular FormulaC₁₀H₇BrF₂NOBalanced heteroatom content for drug-likeness
Molecular Weight285.07 g/molCompliant with Lipinski’s Rule criteria
XLogP33.0Optimal for passive diffusion across membranes
Hydrogen Bond Acceptors4Facilitates targeted interactions with kinases and epigenetic readers
Heavy Atom Count14Contributes to molecular complexity and 3D binding complementarity
Rotatable Bonds2Restricts conformational entropy loss upon target binding

In kinase inhibition, the bromine atom’s polarizability enables halogen bonding with backbone carbonyls (e.g., in Bruton’s tyrosine kinase), while the difluoromethoxy group engages in hydrophobic contacts with allosteric pockets. For epigenetic targets like bromodomains, the -OCF₂H moiety mimics acetyl-lysine interactions, and bromine enables selective displacement of conserved water networks [7]. This synergy is evident in fluorinated isoquinoline analogs showing 10–100-fold potency enhancements over non-halogenated counterparts in assays targeting phosphodiesterase 4B (PDE4B) and histone deacetylases (HDACs) .

Role of Isoquinoline Scaffolds in Targeting Protein-Protein Interaction Interfaces

Isoquinoline derivatives, including 4-Bromo-1-(difluoromethoxy)isoquinoline, exhibit a pronounced ability to disrupt protein-protein interactions (PPIs) traditionally considered "undruggable." This capability stems from the scaffold’s planar aromatic surface, which mimics peptide turn motifs, and its diverse substitution vectors, enabling projection of functional groups into deep hydrophobic clefts on PPI interfaces [3] [7]. The compound’s bromine atom facilitates fragment-based drug design via "halogen scanning," where its position is systematically varied to probe binding hotspots, while the difluoromethoxy group enhances residence time through fluorine-mediated interactions with tyrosine, tryptophan, or histidine residues [3].

Notable PPI targets modulated by isoquinoline derivatives include:

  • STING (Stimulator of Interferon Genes): Isoquinolines disrupt STING oligomerization in the cGAS-STING pathway, relevant in autoimmune disorders and cancer immunotherapy. The 4-bromo substitution enhances steric complementarity with a cryptic pocket near transmembrane helices [6].
  • Cereblon E3 Ubiquitin Ligase: As molecular glues, isoquinoline derivatives like 4-Bromo-1-(difluoromethoxy)isoquinoline can redirect ligase activity toward disease-causing proteins. The bromine atom’s size and electronegativity are critical for forming ternary complexes inducing degradation of IKZF1/3 transcription factors [3].
  • Bcl-2 Family Proteins: The scaffold’s rigidity allows mimicry of BH3 α-helices, inhibiting anti-apoptotic proteins like Bcl-xL. Fluorinated substituents improve cell permeability for intracellular target engagement [7].

Table 2: Synthetic Routes Enabling Access to 4-Bromo-1-(difluoromethoxy)isoquinoline Derivatives

MethodKey StepsAdvantagesRefined Yields
Palladium-Catalyzed Cascade AllylationAllylation of benzylamine derivatives followed by intramolecular aminationBroad substrate scope, functional group toleranceUp to 78%
Rh(III)-Catalyzed C-H ActivationDirect C-H functionalization at C-1 using directing groupsAtom-economical, avoids pre-halogenation60–85%
Ag(I)-Mediated Electrophilic CyclizationCyclization of benzaldoxime intermediatesRapid assembly of core, handles sensitive groups50–75%
Transition Metal-Mediated Reductive CyclizationMicrowave-assisted cyclization of oxazolidinesHigh regioselectivity, short reaction times65–90%

Mechanistically, the isoquinoline core acts as a hydrophobic plate that disrupts PPI interfaces through π-stacking with aromatic amino acid clusters, while substituents like bromine and difluoromethoxy project into adjacent sub-pockets. Recent studies demonstrate that 1-(difluoromethoxy) substitution increases proteolytic targeting chimera (PROTAC) efficacy by 3–5-fold compared to methoxy analogs, attributed to enhanced ternary complex formation kinetics and reduced steric clash with E2 ubiquitin-conjugating enzymes [3]. The bromine atom further serves as a bioisostere for larger hydrophobic groups (e.g., tert-butyl), optimizing binding without excessive molecular weight gain—a crucial consideration for PPI inhibitors requiring broad surface coverage [4] [7]. These attributes position 4-Bromo-1-(difluoromethoxy)isoquinoline as a versatile precursor for developing covalent and non-covalent PPI modulators targeting underexplored therapeutic spaces.

Properties

CAS Number

2089319-24-2

Product Name

4-Bromo-1-(difluoromethoxy)isoquinoline

IUPAC Name

4-bromo-1-(difluoromethoxy)isoquinoline

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.065

InChI

InChI=1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H

InChI Key

DCXNSMHUHODYLP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.